1-(6-Phenyl-3a,4,8,8a-tetrahydro[1,3]dioxepino[5,6-d]isoxazol-3-yl)-1-ethanone
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Description
1-(6-Phenyl-3a,4,8,8a-tetrahydro[1,3]dioxepino[5,6-d]isoxazol-3-yl)-1-ethanone, commonly referred to as PDEI, is a novel compound with interesting properties and potential applications in scientific research. PDEI is a member of the isoxazole family of compounds, which are known for their ability to bind to and modulate the activity of certain proteins and enzymes. PDEI has been studied for its ability to interact with several different proteins, including the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. In addition, PDEI has been studied for its potential to modulate the activity of the enzyme acetylcholinesterase (AChE), which is involved in the regulation of neurotransmitter levels in the brain.
Scientific Research Applications
- Dioxepino derivatives, including OXE–OXA, exhibit antihyperglycemic effects. These compounds may help regulate blood glucose levels and hold promise for diabetes management .
- OXE–OXA derivatives have demonstrated antiviral and antimalarial activities. Researchers explore their potential in combating viral infections and malaria .
- Dioxepino compounds, including OXE–OXA, possess cytotoxic effects. Investigating their impact on cancer cells could lead to novel therapeutic strategies .
- Isoxazole rings, found in OXE–OXA, are associated with antibacterial and antimicrobial properties. These compounds may combat bacterial infections .
- Isoxazole derivatives, like OXE–OXA, exhibit antioxidant and anti-inflammatory activities. These properties are relevant for various health conditions .
Antihyperglycemic Activity
Antiviral and Antimalarial Potential
Anticancer Properties
Antibacterial and Antimicrobial Applications
Antioxidant and Anti-Inflammatory Effects
Chiral Building Block for Taxol Synthesis
properties
IUPAC Name |
1-(6-phenyl-3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d][1,2]oxazol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-9(16)13-11-7-17-14(10-5-3-2-4-6-10)18-8-12(11)19-15-13/h2-6,11-12,14H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOMUNRHACPZEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NOC2C1COC(OC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Phenyl-3a,4,8,8a-tetrahydro[1,3]dioxepino[5,6-d]isoxazol-3-yl)-1-ethanone |
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